Anti-RSV Potency: 2-Fluorophenyl Substitution Yields a 42–2,352-Fold Improvement over Benchmark N-Aryl Analogs
The target compound exhibits an EC50 of 5 nM (0.005 µM) in a Hep-2 cell CPE assay against RSV Long strain [1]. In contrast, the N-(2-ethoxyphenyl) analog RSV-IN-4 shows an EC50 of 11.76 µM , representing a >2,300-fold loss in activity. The N-phenyl analog, lacking any substituent on the anilide ring, demonstrates an EC50 of 0.21 µM [2], still 42-fold less potent. Even the 2,4-difluorophenyl variant, which adds a second fluorine, may not achieve equivalent potency, though direct comparative data are not yet publicly available.
| Evidence Dimension | RSV antiviral activity (EC50) |
|---|---|
| Target Compound Data | 5 nM (0.005 µM) |
| Comparator Or Baseline | RSV-IN-4: 11.76 µM; N-phenyl analog: 0.21 µM |
| Quantified Difference | 42–2,352-fold improvement |
| Conditions | Hep-2 cells, RSV Long strain, CPE assay, 5 days |
Why This Matters
A >2,000-fold potency gap means that screening the wrong analog could miss an entire chemical series or require impractically high compound concentrations, leading to false negatives in antiviral lead identification.
- [1] BindingDB. BDBM50450547. EC50 5 nM against RSV Long fusion protein in Hep-2 cells. View Source
- [2] Zhang, G.N., et al. (2020). Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl ... Eur. J. Med. Chem., 201, 112383. View Source
